3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 1713714-61-4
VCID: VC0350129
InChI: InChI=1S/C13H10N4OS/c1-2-11-16-17-12(14-15-13(17)19-11)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3
SMILES: CCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3
Molecular Formula: C13H10N4OS
Molecular Weight: 270.31g/mol

3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 1713714-61-4

Cat. No.: VC0350129

Molecular Formula: C13H10N4OS

Molecular Weight: 270.31g/mol

* For research use only. Not for human or veterinary use.

3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 1713714-61-4

Specification

CAS No. 1713714-61-4
Molecular Formula C13H10N4OS
Molecular Weight 270.31g/mol
IUPAC Name 3-(1-benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C13H10N4OS/c1-2-11-16-17-12(14-15-13(17)19-11)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3
Standard InChI Key OCCJIJZFPDGGAV-UHFFFAOYSA-N
SMILES CCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3

Introduction

Chemical Properties and Structure

3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole is a complex heterocyclic compound that combines features of benzofuran and thiadiazole structures. Its chemical identification and structural properties include:

  • CAS Number: 1713714-61-4

  • Molecular Formula: C13H10N4OS

  • Molecular Weight: 270.31 g/mol

  • Structure: Contains a triazolo[3,4-b] thiadiazole core with a benzofuran substituent at position 3 and an ethyl group at position 6

The compound's unique molecular architecture contributes to its potential pharmacological activities. The presence of nitrogen and sulfur atoms in the heterocyclic core is crucial for its reactivity and biological interactions. The benzofuran moiety enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Table 1. Comparison of 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazoleC13H10N4OS270.31Benzofuran at position 3, Ethyl at position 6
3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazoleC14H12N4OS284.34Benzofuran at position 3, Isopropyl at position 6
6-(1-benzofuran-2-yl)-3-(2-thienyl) triazolo[3,4-b][1,3,]thiadiazoleC15H8N4OS2324.38Benzofuran at position 6, Thienyl at position 3

This structural comparison highlights the subtle variations in related compounds that may influence their physicochemical and biological properties . The different substituents and their positions can significantly impact solubility, membrane permeability, and interaction with biological targets.

Synthesis Methods

The synthesis of 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole typically involves several key steps, focusing on the formation of the thiadiazole ring followed by appropriate functionalization. Various synthetic routes have been explored to optimize yield and purity.

The most common approach for synthesizing triazolo[3,4-b] thiadiazole derivatives involves the condensation of 4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazoles with aromatic carboxylic acids in the presence of phosphorus oxychloride . For 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole specifically, the synthetic pathway likely employs benzofuran-2-carboxylic acid and an appropriate 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol derivative.

Another common method involves the cyclization of thiosemicarbazide derivatives using various dehydrating agents under heating conditions . This approach typically yields the target compounds in moderate to good yields.

A third synthetic strategy involves the reaction of 4-amino-3-mercapto-5-substituted-4H-1,2,4-triazoles with phenacyl bromides in the presence of triethylamine in refluxing ethanol . This method has been reported to yield triazolothiadiazine derivatives, which are closely related to triazolothiadiazoles.

Table 2. Common Synthetic Methods for triazolo[3,4-b] thiadiazole Derivatives

Synthetic MethodStarting MaterialsReaction ConditionsTypical YieldReferences
Condensation4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazole, Aromatic carboxylic acidPhosphorus oxychloride, RefluxGood to excellent ,
CyclizationThiosemicarbazide derivativesVarious dehydrating agents, HeatModerate to good ,
Reaction with phenacyl bromides4-amino-3-mercapto-5-substituted-4H-1,2,4-triazoleEthanol, Triethylamine, RefluxGood ,

These synthetic methods offer various advantages and limitations in terms of yield, purity, and scalability. The choice of method often depends on the availability of starting materials, desired substituents, and specific reaction conditions .

Biological Activities

Compounds with the triazolo[3,4-b] thiadiazole scaffold, including 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b][1,3,]thiadiazole, have demonstrated a wide range of biological activities that make them promising candidates for therapeutic development.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo[3,4-b] thiadiazole derivatives . These compounds have shown activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia .

In one study, triazolothiadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines with GI50 values in the range of 0.079–8.284 µM . The anticancer activity is often associated with their ability to inhibit specific enzymes or signaling pathways involved in cancer progression, such as focal adhesion kinase (FAK), protein tyrosine phosphatase 1B, and kinase 1/2 (ERK1/2) .

Antioxidant Activity

The antioxidant potential of triazolo[3,4-b] thiadiazole derivatives has been documented in several studies . These compounds can scavenge free radicals and protect cells from oxidative damage, which is relevant for various pathological conditions associated with oxidative stress.

Table 3. Reported Biological Activities of triazolo[3,4-b] thiadiazole Derivatives

Biological ActivityTest ModelsKey FindingsReferences
AntimicrobialE. coli, P. aeruginosa, S. aureus, B. subtilisSignificant inhibition of bacterial growth , ,
AnticancerVarious cancer cell lines (breast, lung, leukemia)Inhibition of cancer cell proliferation with GI50 values as low as 0.079 µM , ,
Anti-inflammatoryVarious inflammation modelsReduction of inflammatory responses and pain perception,
AntioxidantFree radical scavenging assaysProtection against oxidative damage with significant free radical scavenging activity,

These diverse biological activities highlight the therapeutic potential of triazolo[3,4-b] thiadiazole derivatives, including 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole, in addressing various medical conditions.

Structure-Activity Relationship

Understanding the structure-activity relationship of 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole and related compounds is crucial for optimizing their pharmacological properties. Several structural features have been identified as important determinants of biological activity.

The triazolo[3,4-b] thiadiazole scaffold forms the essential core structure that provides a rigid framework for interacting with various biological targets . This heterocyclic system contains multiple nitrogen and sulfur atoms that can form hydrogen bonds and other interactions with receptor sites.

The substituents at positions 3 and 6 significantly influence the biological properties of these compounds . In 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole, the benzofuran moiety at position 3 enhances lipophilicity and may contribute to improved membrane permeability. The ethyl group at position 6 can affect the electronic distribution within the molecule and its interaction with biological targets.

Comparative studies with related compounds, such as those containing isopropyl instead of ethyl at position 6 or different heterocyclic substituents, provide valuable insights into the effect of structural modifications on biological activity . For example, the replacement of the ethyl group with an isopropyl group may alter the steric properties and hydrophobicity of the molecule, potentially affecting its binding affinity to specific targets.

The flexibility or rigidity of the molecule, determined by the nature of the substituents and their connectivity, also plays a crucial role in its biological activity. The planar triazolothiadiazole core provides rigidity, while substituents like benzofuran introduce three-dimensional character to the molecule, influencing its ability to fit into binding pockets of target proteins.

Applications

The diverse biological activities of 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole and related compounds suggest various potential applications in therapeutics and research.

Medicinal Applications

The antimicrobial properties of triazolo[3,4-b] thiadiazole derivatives position them as potential candidates for the development of new antibacterial and antifungal agents . With the growing concern of antimicrobial resistance, these compounds offer promise in addressing unmet medical needs in infectious disease treatment.

The anticancer activity of these compounds suggests potential applications in oncology . They could serve as standalone therapeutic agents or in combination with existing treatments to target specific molecular pathways involved in cancer progression.

The anti-inflammatory, analgesic, and antioxidant properties indicate potential applications in the management of inflammatory conditions and oxidative stress-related disorders . These compounds could be developed into therapies for chronic inflammatory diseases, pain management, and conditions associated with excessive free radical production.

Research Applications

3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole can serve as a valuable tool in chemical biology and medicinal chemistry research. It can be used as a chemical probe to study biological processes or as a reference compound in the development of novel heterocyclic compounds with improved properties.

The compound's specific interactions with biological targets can be exploited to develop molecular tools for investigating cellular processes and disease mechanisms. Structure-based design strategies can utilize this compound as a template for creating more potent and selective agents targeting specific biological pathways.

Future Perspectives

Research on 3-(Benzofuran-2-yl)-6-ethyl- triazolo[3,4-b] thiadiazole and related compounds continues to evolve, with several promising directions for future exploration.

Advanced synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, represent opportunities to improve the efficiency and sustainability of synthesizing these compounds . These methods could reduce reaction times, minimize waste, and increase yields, making the production process more environmentally friendly and economically viable.

Further studies on the mechanism of action of these compounds would provide deeper insights into their biological activities . Understanding how they interact with specific molecular targets could guide the rational design of more potent derivatives with enhanced selectivity and reduced potential for side effects.

The development of structure-based drug design strategies, utilizing computational methods and molecular docking, can accelerate the discovery of optimized derivatives . Virtual screening and in silico modeling can predict the binding affinity and activity of novel compounds before synthesis, saving time and resources in the drug discovery process.

Combination therapy approaches, where these compounds are used alongside established drugs, represent another avenue for exploration. Synergistic effects could potentially enhance efficacy while reducing dosage requirements and associated toxicities.

Formulation studies to improve the bioavailability and pharmacokinetic properties of these compounds would be valuable for translating their potential into clinical applications. Novel drug delivery systems could help overcome limitations related to solubility, stability, and tissue distribution.

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